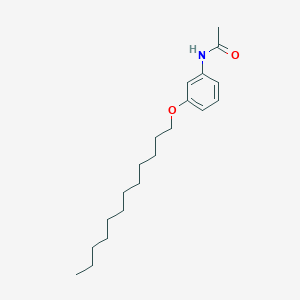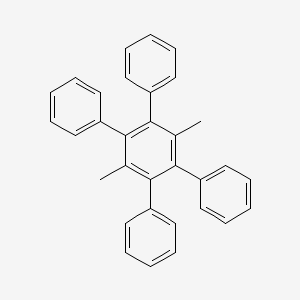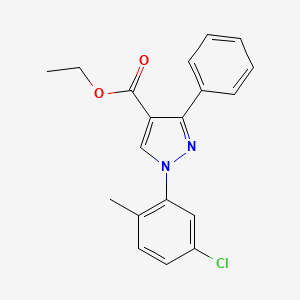![molecular formula C7H13NO2 B11961401 7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole CAS No. 51476-99-4](/img/structure/B11961401.png)
7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7a-Ethyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is an organic compound with the molecular formula C7H13NO2 It is a bicyclic structure containing both oxazole and oxazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-ethyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-2-ethyl-1,3-propanediol with formaldehyde under acidic conditions to form the oxazolidine ring. This intermediate is then subjected to further cyclization to form the final bicyclic structure.
Industrial Production Methods
Industrial production of 7a-ethyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7a-Ethyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Reduced oxazolidine derivatives.
Substitution: Various substituted oxazolidine and oxazole derivatives.
Scientific Research Applications
7a-Ethyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7a-ethyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7a-Methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole: Similar structure but with a methyl group instead of an ethyl group.
7a-Phenyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole: Contains a phenyl group, leading to different chemical properties.
7a-Isopropyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole: Has an isopropyl group, affecting its reactivity and applications.
Uniqueness
7a-Ethyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is unique due to its specific ethyl substitution, which influences its chemical reactivity and potential applications. The presence of both oxazole and oxazolidine rings also contributes to its distinct properties.
Properties
CAS No. |
51476-99-4 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
7a-ethyl-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole |
InChI |
InChI=1S/C7H13NO2/c1-2-7-8(3-5-9-7)4-6-10-7/h2-6H2,1H3 |
InChI Key |
MAERDCGMHNPXAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC12N(CCO1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11961336.png)




![methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961390.png)

![1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-](/img/structure/B11961397.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11961408.png)


